Alizarin Yellow R (sodium)
Description
Historical Context and Evolution of Academic Interest in Azo Dyes
The discovery of azo dyes in the mid-19th century marked a turning point in the chemical industry and academic research. The pre-aniline era of dyeing, which relied on natural sources like the madder root for alizarin (B75676), gave way to the post-aniline era with the advent of synthetic dyes. jchemrev.combritannica.com This transition was fueled by the burgeoning textile industry's demand for readily available and inexpensive colorants. britannica.com Azo dyes, characterized by the –N=N– functional group, quickly became a dominant class of synthetic dyes, accounting for more than half of all commercial dyes. britannica.com
Initial academic interest in azo dyes was primarily driven by their synthesis and application in the textile industry. jchemrev.comjchemrev.com Research focused on developing new dye structures with improved properties such as color fastness and a wider range of hues. sapub.org The synthesis of Alizarin Yellow R itself, through a diazo coupling reaction between 4-nitroaniline (B120555) and salicylic (B10762653) acid, is a classic example of the organic chemistry reactions that were central to this field of study. wikipedia.orghandwiki.orgsmolecule.com
Over time, the academic focus expanded beyond textile applications. Researchers began to investigate the fundamental chemical and physical properties of azo dyes, including their electronic structure, spectroscopic characteristics, and reactivity. jchemrev.com This shift laid the groundwork for their application in more specialized areas of chemical science.
Interdisciplinary Significance of Alizarin Yellow R (Sodium) in Chemical Sciences
The utility of Alizarin Yellow R (sodium) extends across various disciplines within the chemical sciences, a testament to its unique molecular structure and properties. This interdisciplinary significance stems from its nature as an azo dye, a derivative of salicylic acid, and its ability to act as a pH indicator and form metal complexes. jcsp.org.pkmedchemexpress.com
In analytical chemistry , Alizarin Yellow R (sodium) is widely recognized for its role as a pH indicator. wikipedia.orghandwiki.orgchemimpex.com Its distinct color change from yellow in acidic to neutral solutions (below pH 10.1) to reddish-orange in alkaline solutions (above pH 12.0) allows for the visual determination of pH. wikipedia.orgresearchgate.net This property has been exploited in various analytical methods, including titrations and the preparation of indicator papers. researchgate.net Furthermore, its ability to form colored complexes with certain metal ions has led to its use in spectrophotometric analysis for the detection of these ions. smolecule.comchemimpex.com
Coordination chemistry is another area where Alizarin Yellow R (sodium) has found application. The presence of hydroxyl and carboxyl groups in its structure allows it to act as a ligand, forming stable complexes with metal ions. jcsp.org.pkmdpi.com Research in this area explores the synthesis, structure, and properties of these metal complexes, which can exhibit interesting catalytic and material properties. For instance, the formation of rare earth and chromium complexes with Alizarin Yellow R has been investigated for creating dyes with enhanced fastness properties. google.com
In the realm of environmental chemistry , Alizarin Yellow R (sodium) has been utilized as a model compound for studying the degradation of azo dyes in wastewater. smolecule.comresearchgate.net Due to the stability of their aromatic structures, azo dyes can be persistent environmental pollutants. researchgate.neteeer.org Researchers have investigated various methods, such as photocatalytic degradation and biosorption, to remove Alizarin Yellow R from aqueous solutions, contributing to the development of more effective wastewater treatment technologies. researchgate.netresearchgate.neteeer.org
Overview of Key Research Domains
The academic research landscape of Alizarin Yellow R (sodium) is dominated by several key domains that leverage its distinct chemical characteristics.
One of the most prominent research areas is its application as a pH indicator . wikipedia.orghandwiki.org Studies have focused on its color transition mechanism and its use in various analytical contexts, including the determination of carbonation depth in concrete. researchgate.net Researchers have also explored modifying its structure to create novel pH-sensitive sensors. acs.org
Another significant research domain involves its role in coordination chemistry . The synthesis and characterization of metal complexes of Alizarin Yellow R have been a subject of interest. jcsp.org.pk These studies often investigate the structural properties of the resulting complexes and their potential applications in areas such as catalysis and materials science. jcsp.org.pkgoogle.com
Furthermore, the environmental fate and remediation of Alizarin Yellow R have been a major focus of environmental science research . researchgate.net As a representative azo dye, it is frequently used to test the efficacy of different degradation and removal techniques, including advanced oxidation processes and adsorption on various materials. researchgate.netresearchgate.neteeer.org This research is crucial for addressing the environmental concerns associated with dye-containing industrial effluents.
Finally, the synthesis of Alizarin Yellow R and its derivatives continues to be an active area of research in organic chemistry . handwiki.orgsmolecule.com This includes the development of more efficient synthetic routes and the modification of its structure to fine-tune its properties for specific applications. smolecule.com
Properties of Alizarin Yellow R (Sodium)
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₈N₃NaO₅ | wikipedia.orgamericanelements.comnih.govnih.govcarolina.comavantorsciences.com |
| Molar Mass | 309.21 g/mol | wikipedia.orgamericanelements.comnih.govnih.gov |
| Appearance | Yellow, red, or brown powder | americanelements.com |
| CAS Number | 1718-34-9 | wikipedia.orgamericanelements.comcarolina.com |
| Melting Point | 250 °C | americanelements.com |
| pH Transition Range | 10.1 (yellow) - 12.0 (red) | wikipedia.orgresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H8N3NaO5 |
|---|---|
Molecular Weight |
309.21 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
HXKKTXMJSVFQSL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Alizarin Yellow R Sodium
Fundamental Synthesis Pathways
The foundational method for producing Alizarin (B75676) Yellow R involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent. smolecule.comstudypool.com
Diazo Coupling Reactions for Alizarin Yellow R Formation
The synthesis of Alizarin Yellow R is a classic example of a diazo coupling reaction. wikipedia.orghandwiki.orgsmolecule.com This process begins with the diazotization of 4-nitroaniline (B120555). smolecule.comstudypool.com The resulting diazonium salt is then coupled with salicylic (B10762653) acid to form the final Alizarin Yellow R compound. smolecule.comstudypool.com This reaction is a cornerstone of azo dye chemistry. smolecule.com
Reaction Mechanisms and Intermediates
The synthesis proceeds through the formation of a diazonium salt from 4-nitroaniline using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. studypool.com This highly reactive diazonium salt then acts as an electrophile in an aromatic substitution reaction with salicylic acid, the coupling component. smolecule.comstudypool.com The coupling typically occurs at the position para to the hydroxyl group of the salicylic acid.
Optimization of Synthetic Parameters and Yield Enhancement
Several factors can be manipulated to optimize the synthesis of Alizarin Yellow R and enhance its yield. A 1:1 molar ratio between the diazonium salt and salicylic acid is crucial for maximizing the yield and minimizing the formation of byproducts. The temperature during the coupling reaction is also a critical parameter; while elevated temperatures of 10–15°C can speed up the reaction, they also increase the risk of decomposing the diazonium salt.
Recent research has explored the use of nanomaterials to catalyze and improve the efficiency of Alizarin Yellow R synthesis. For instance, silver nanoparticles have been shown to significantly enhance the reaction. smolecule.com Additionally, studies have investigated the use of photocatalysts, such as zinc-doped tungsten oxide and NiFe2O4@AC/UiO-66(Zr), to improve the degradation of Alizarin Yellow R, which can also provide insights into optimizing its synthesis. researchgate.netscispace.com
Advanced Synthetic Modifications and Derivatization Strategies
Advanced strategies for modifying Alizarin Yellow R and creating its derivatives often involve substitutions on the anthraquinone (B42736) backbone, allowing for the creation of tailored compounds for specific applications. solubilityofthings.com While the core synthesis remains the diazo coupling reaction, derivatization can be achieved by using different substituted anilines or salicylic acids. For example, the introduction of various functional groups can alter the compound's color, solubility, and affinity for different materials. google.com
Crystallographic Analysis and Solid-State Structure Determination
The solid-state structure of Alizarin Yellow R and its derivatives provides valuable information about their molecular conformation and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies of Alizarin Yellow R (Sodium) Structures
A notable study reported the accidental synthesis and subsequent characterization of a novel sodium Alizarin Yellow R structure, Na2(C13H8N3O5)2(H2O)6, via single-crystal X-ray diffraction. jcsp.org.pk The analysis revealed that the compound crystallizes in the triclinic space group P-1. jcsp.org.pk The crystal structure contains two unique sodium centers, each with a slightly distorted octahedral coordination geometry, being coordinated to six oxygen atoms. jcsp.org.pk The formation of a three-dimensional network in the crystal is significantly influenced by aromatic π-π stacking interactions. jcsp.org.pk
| Crystallographic Data for Na2(C13H8N3O5)2(H2O)6 | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2202(9) |
| b (Å) | 13.0624(15) |
| c (Å) | 17.0605(19) |
| α (°) | 77.137(2) |
| β (°) | 80.922(2) |
| γ (°) | 83.354(2) |
| Volume (ų) | 1543.56(3) |
| Z | 2 |
| Data from a single-crystal X-ray diffraction study. jcsp.org.pk |
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
The formation of complex, ordered structures from simpler molecular units, known as supramolecular assembly, is driven by non-covalent interactions. frontiersin.org In the case of Alizarin Yellow R (sodium), hydrogen bonding plays a critical role in the architecture of its crystalline forms. rsc.orgcornell.edu
Detailed structural analysis of a novel sodium Alizarin Yellow R tetramer, with the formula Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆, reveals an intricate network of hydrogen bonds. jcsp.org.pk These strong hydrogen bonds are established between the coordinated water (aqua) molecules and the oxygen atoms of both the carboxyl and nitro functional groups on the Alizarin Yellow R anion. jcsp.org.pk This extensive hydrogen bonding is fundamental to the formation and stability of the resulting three-dimensional crystalline network. jcsp.org.pk The characterized tetramer structure consists of four sodium atoms, four 2-hydroxy-5-((4-nitrophenyl)azo)benzoic anions, and twelve water molecules, all held together in a defined supramolecular assembly. jcsp.org.pk The directing properties of these hydrogen bonds are essential in creating these organized polymeric structures. frontiersin.org
Investigation of Aromatic π-π Stacking Interactions in Crystal Lattices
Aromatic π-π stacking is a non-covalent interaction that occurs between the electron-rich π systems of aromatic rings and is a significant force in the organization of molecules in the solid state. frontiersin.orgwikipedia.org This interaction is a key stabilizing factor in the crystal lattice of Alizarin Yellow R (sodium), contributing significantly to the formation of its three-dimensional supramolecular network. jcsp.org.pk
In the crystal structure of the sodium Alizarin Yellow R tetramer, π-π stacking effects are observed between the adjacent benzene (B151609) rings of different Alizarin Yellow R anions. jcsp.org.pk Specifically, the interaction occurs between one benzene ring substituted with a carboxyl group and another ring bearing a nitro group. jcsp.org.pk These interacting rings are positioned nearly parallel to each other, a common geometry for this type of interaction. jcsp.org.pk The precise geometry of this interaction has been characterized by X-ray diffraction, providing insight into the forces governing the crystal packing. jcsp.org.pk The vertical distance between the adjacent benzene rings is measured at 3.731 Å, which falls squarely within the typical range of 3.3 Å to 3.8 Å for such interactions. jcsp.org.pk
Table 1: Geometric Parameters of π-π Stacking in Alizarin Yellow R (Sodium) Crystal Lattice
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle | 9.79° | jcsp.org.pk |
Spectroscopic Techniques for Synthetic Verification and Purity Assessment
A suite of spectroscopic techniques is indispensable for the verification of synthesized Alizarin Yellow R (sodium) and for the assessment of its purity. These methods provide detailed information about the compound's molecular structure, functional groups, and electronic properties.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For Alizarin Yellow R (sodium), FTIR is used to confirm the presence of its characteristic chemical moieties, and commercial quality control often requires that the material's infrared spectrum conforms to that of a reference standard. avantorsciences.com Studies have successfully used FTIR to identify the hydroxyl and carboxyl groups involved in the compound's interactions. researchgate.net
In the analysis of a crystalline sodium Alizarin Yellow R tetramer, specific absorption bands were assigned to key vibrational modes, confirming the molecular structure. jcsp.org.pk
Table 2: Key FTIR Absorption Bands for Alizarin Yellow R (Sodium)
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 1654.13 | v(C=O) Carbonyl Stretch | jcsp.org.pk |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a primary method for quantitative analysis and purity assessment. avantorsciences.com The UV-Vis spectrum of Alizarin Yellow R (sodium) is characterized by distinct absorption bands corresponding to its chromophoric structure.
Solid-state analysis of the Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆ tetramer shows broad absorption in the 250–400 nm range. jcsp.org.pk The primary absorption bands have been attributed to specific electronic transitions within the molecule. jcsp.org.pk It is also reported that Alizarin Yellow R has an absorbance peak at 389 nm. aatbio.comspectrabase.com
Table 3: UV-Vis Absorption Maxima for Alizarin Yellow R (Sodium)
| Wavelength (λmax) | Electronic Transition Assignment | Reference |
|---|---|---|
| ~380 nm | Intramolecular charge transfer interaction | jcsp.org.pk |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the precise structure of an organic molecule by observing the magnetic properties of atomic nuclei, such as ¹H (protons). It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. While ¹H NMR is a standard and highly effective method for the structural elucidation and verification of synthesized organic compounds like Alizarin Yellow R (sodium), specific spectral data and peak assignments for this compound were not available in the consulted research.
Table 4: Chemical Compounds Mentioned in this Article
| Compound Name | Chemical Formula / Synonym |
|---|---|
| Alizarin Yellow R (sodium) | C₁₃H₈N₃NaO₅ |
| Sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate | IUPAC Name |
| Alizarin Yellow GG | Synonym |
| 2-hydroxy-5-((4-nitrophenyl)azo) benzoic acid mono sodium salt | Synonym |
| Water | H₂O |
| Zinc Nitrate | Zn(NO₃)₂ |
| Imidazo[4,5-f] jcsp.org.pknih.govphenanthroline | C₁₃H₈N₄ |
| Methanol | CH₃OH |
Elucidating the Ph Responsive Behavior and Indicator Mechanisms of Alizarin Yellow R Sodium
Acid-Base Equilibria and Ionization Processes
The color change of Alizarin (B75676) Yellow R is a direct consequence of shifts in the acid-base equilibria involving the molecule. riversidelocalschools.com These equilibria are dictated by the protonation and deprotonation of specific functional groups within the dye's structure.
The key functional groups in Alizarin Yellow R responsible for its pH-indicating properties are the hydroxyl (-OH) and azo (-N=N-) groups. dntb.gov.ua The ionization of these groups alters the electronic distribution within the molecule, leading to a change in the wavelengths of light it absorbs, and thus, a visible color change.
The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the indicator can be represented as:
HIn (yellow) ⇌ H⁺ + In⁻ (reddish-violet)
In acidic conditions, the equilibrium lies to the left, and the protonated, yellow form is predominant. In alkaline conditions, the equilibrium shifts to the right, favoring the deprotonated, reddish-violet form. riversidelocalschools.com
The pH transition range is the specific pH interval over which the indicator changes color. For Alizarin Yellow R, this transition is consistently reported to occur in the alkaline range.
The typical pH transition range for Alizarin Yellow R is from pH 10.0 or 10.1 to pH 12.0 . webassign.netbrainly.comlibretexts.orgchemsupply.com.auwikipedia.org Below pH 10.1, the indicator is yellow, and above pH 12.0, it is a deep reddish-violet. wikipedia.org Some sources may indicate a slightly different range, such as pH 10.1 to 12.0. One study also mentions a pKa value of 10.98 for the equilibrium between the two colored forms. acs.org
It is important to note that in a modified form, where Alizarin Yellow R is linked to β-cyclodextrin, the pH-dependent behavior changes significantly, with observed pKa values of 4.88 and 8.89. acs.org
| pH Range | Color | Predominant Species |
|---|---|---|
| < 10.1 | Yellow | Protonated (HIn) |
| 10.1 - 12.0 | Orange/Transition | Mixture of HIn and In⁻ |
| > 12.0 | Reddish-Violet | Deprotonated (In⁻) |
Spectroscopic Signatures of pH-Induced Chromic Transformations
The color change of Alizarin Yellow R can be precisely monitored and quantified using spectrophotometry, which measures the absorption of light at different wavelengths.
The absorption spectrum of Alizarin Yellow R exhibits significant changes as the pH of the solution is varied. In ethanol-water mixtures, Alizarin Yellow R can exist in four different forms depending on the pH, with corresponding absorption maxima:
LH₃⁺ at 365 nm
LH₂ at 380 nm
LH⁻ at 390 nm
L²⁻ at 520 nm researchgate.net
The transition from the yellow form to the reddish-violet form is characterized by a decrease in the absorption band in the lower wavelength region and the appearance of a new, strong absorption band at a higher wavelength. For instance, in its neutral form, Alizarin Yellow has an absorption peak around 360 nm. acs.org In an alkaline environment, this peak diminishes, and a new peak emerges around 480 nm to 527 nm. acs.orgnih.gov The presence of an isosbestic point, a wavelength at which the absorbance of the solution remains constant despite changes in pH, confirms a clean conversion between two distinct chemical species. core.ac.uk
Spectrophotometry allows for the quantitative analysis of the color change and the determination of the pKa of the indicator. By measuring the absorbance at the wavelength of maximum absorption for the acidic or basic form at various pH values, a titration curve can be constructed.
The pKa can be calculated from the Henderson-Hasselbalch equation adapted for spectrophotometric data:
pKa = pH + log ([In⁻]/[HIn])
where the ratio of the deprotonated to protonated forms can be determined from the absorbance values. This method provides a more precise determination of the transition range and the equilibrium constant for the indicator. colostate.edu
Theoretical Modeling of pH-Dependent Chromism
Theoretical models, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be employed to understand the electronic transitions responsible for the color of Alizarin Yellow R at different pH values. core.ac.uk These computational methods can predict the absorption wavelengths of the different protonation states of the molecule.
By calculating the electronic structure of the protonated and deprotonated forms, it is possible to explain the observed bathochromic shift (shift to longer wavelengths) upon deprotonation. The deprotonation of the hydroxyl group leads to an increase in electron density and a more delocalized π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy light (longer wavelengths), causing the color to change from yellow to reddish-violet. These theoretical calculations can complement experimental findings and provide a deeper understanding of the relationship between molecular structure and the pH-sensitive chromic behavior of Alizarin Yellow R. core.ac.uk
Density Functional Theory (DFT) Applications to Electronic Structure Changes
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the relationship between the structure and properties of dye molecules like Alizarin Yellow R. researchgate.net Theoretical studies utilize DFT to predict degradation pathways and calculate bond dissociation energies. Such calculations have been applied to understand the electronic structure of Alizarin and similar molecules, elucidating how changes in pH affect their molecular and electronic configurations. researchgate.net
For related molecules like alizarin, DFT calculations have been employed to explore the various tautomeric and deprotonated forms that exist at different pH values. chemrxiv.org These studies determine the most stable structures by calculating their single point energies (SPE). For instance, in its neutral protonated form at low pH, alizarin's most stable tautomer can be identified, with other forms existing at significantly higher energies. chemrxiv.org As the pH increases, deprotonation occurs, and DFT helps identify the most likely deprotonation site by comparing the energies of the possible resulting anions. chemrxiv.org These structural changes are directly linked to shifts in the electronic absorption spectra. Ab initio electronic structure calculations can explain the dramatic differences observed in the electronic spectra of molecules upon binding or changes in their chemical environment. researchgate.net
Quantum Chemical Calculations of Spectroscopic Properties and Electron Density Topology
Quantum chemical calculations are instrumental in interpreting the spectroscopic properties of Alizarin Yellow R. researchgate.net These computational methods have been successfully used to assign the visible absorption bands of azo dyes by correlating them with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
In the context of its use in Surface-Enhanced Raman Scattering (SERS), Raman band assignments for both the protonated and deprotonated forms of Alizarin Yellow R have been calculated using Gaussian 09 software. nih.govresearchgate.net These calculations are crucial for understanding the structural changes that occur upon deprotonation in alkaline solutions. researchgate.net Furthermore, DFT methods combined with analyses of electron density topology reveal that the oxidative degradation of azo dyes is initiated by the addition of a hydroxyl radical to the chromophore, leading to the cleavage of the N-N bond. acs.org Detailed electron density contour mapping provides an accurate visualization of the electron distribution and its topology for the transition states involved in such reactions. acs.org
Solvent Effects and Continuum Models in pH Response
The influence of the surrounding medium on the chemical behavior of indicators like Alizarin Yellow R is a critical factor. The effect of the solvent dielectric constant on reaction mechanisms can be accounted for in computational studies using self-consistent reaction field (SCRF) theory calculations, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). acs.org This approach models the solvent as a continuous medium, allowing for the investigation of reaction pathways in solution. acs.org To further refine the understanding of specific solvent interactions, a "super-molecule" approach can be used, which involves modeling the complex formed between the molecule of interest and one or more explicit solvent molecules to elucidate proton transfer mechanisms. acs.org The use of continuum solvent models is a recognized method for studying the color change and pKa values of pH indicators in aqueous solutions. core.ac.uk
Applications in pH Monitoring and Sensing Technologies
The distinct pH-dependent color change of Alizarin Yellow R makes it a valuable component in various pH sensing technologies, from optical sensors to analytical methods for specific industrial applications.
Development of Optical pH Sensors Incorporating Alizarin Yellow R (Sodium)
Optical pH sensors utilizing Alizarin Yellow R have been developed by immobilizing the dye in a supportive matrix. One such method involves entrapping the indicator within a silica (B1680970) (SiO₂) matrix via a sol-gel process. researchgate.net These sensors can be coupled with optical fibers and a visible spectrophotometer to measure changes in optical absorbance corresponding to pH variations. researchgate.net Research has shown that these sol-gel based sensors exhibit good reversibility, reproducibility, and a fast response time. researchgate.netresearchgate.net The development of fiber optic pH sensors provides an accessible and rapid means for environmental measurements. researchgate.net
| Sensor Characteristic | Performance Finding | Source |
| Response Time | Fast response to pH alterations. | researchgate.net |
| Reversibility | The sensor's response is adjustable and reversible. | researchgate.net |
| Reproducibility | The sensor demonstrates good reproducibility. | researchgate.net |
| Matrix | The indicator is entrapped in a SiO₂ sol-gel matrix. | researchgate.net |
| Detection Method | Measurement of optical absorbance via fiber optics. | researchgate.net |
This table summarizes the performance characteristics of an optical pH sensor based on sol-gel-entrapped Alizarin Yellow R.
Surface-Enhanced Raman Scattering (SERS) for pH Sensing in Alkaline Environments
Alizarin Yellow R has been successfully employed as a molecular probe in Surface-Enhanced Raman Scattering (SERS) for pH sensing, particularly in highly alkaline conditions where stable sensors are scarce. nih.govresearchgate.net A SERS sensor developed for strong alkaline solutions demonstrated excellent performance in a pH range of 10.04 to 14.04, showing desirable stability and reversibility. nih.govresearchgate.net The technique relies on combining Alizarin Yellow R with silver nanoparticles (Ag NPs); the structural changes in the dye molecule caused by deprotonation of its carboxyl group are captured by the SERS signal. researchgate.net This allows for sensitive detection of pH shifts in the 10.1 to 12.0 range. researchgate.net
| SERS Sensor Property | Observation | Source |
| Molecular Probe | Alizarin Yellow R | nih.govresearchgate.net |
| pH Range | 10.04–14.04 | nih.govresearchgate.net |
| Performance | Excellent stability and reversibility. | nih.gov |
| Mechanism | SERS captures structural changes from deprotonation. | researchgate.net |
This table outlines the key properties of a SERS-based pH sensor using Alizarin Yellow R for highly alkaline conditions.
Evaluation in Cementitious Systems for Alkalinity Assessment (e.g., Concrete Carbonation)
Alizarin Yellow R is frequently used as a pH indicator to assess the carbonation of cement-based materials. researchgate.netnih.gov The carbonation process involves the reaction of atmospheric carbon dioxide with portlandite from cement hydration, which reduces the pH of the concrete's pore solution from a highly alkaline state (pH 12.5–13.5) to a lower pH. sci-hub.se Alizarin Yellow R is effective in this context because its color transition range of pH 10.1–12.0 (yellow to reddish-violet) aligns with the pH drop that compromises the protective passive film on steel reinforcement. researchgate.net
It has been proposed as an alternative to the more traditional phenolphthalein (B1677637) indicator, as it can provide a clearer indication of the carbonation boundary in certain types of concrete, such as geopolymer concretes. researchgate.netnih.gov Studies have successfully adopted Alizarin Yellow R for investigating carbonation in cementitious materials, sometimes in combination with other indicators like indigo (B80030) carmine (B74029) to determine the degree of alkalinity more precisely. researchgate.netnih.gov Its slightly higher discoloration pH compared to phenolphthalein can result in the measurement of larger but still reliable carbonation depths, helping to mitigate the overlooking of partially carbonated zones where rebar corrosion can initiate. nih.gov
| Indicator | pH Transition Range | Color Change | Application Note | Source |
| Alizarin Yellow R | 10.1–12.0 | Yellow to Red/Reddish-Violet | Useful for detecting the alkalinity drop in concrete. researchgate.net | wikipedia.orgresearchgate.net |
| Phenolphthalein | 8.5–10.0 | Colorless to Purple | Traditional indicator for carbonation; may overlook partially carbonated zones. nih.govsci-hub.se | nih.govsci-hub.se |
| Indigo Carmine | 10.0–11.4 | Blue to Yellow | Used with Alizarin Yellow R to better define the degree of alkalinity. researchgate.netsci-hub.se | researchgate.netsci-hub.se |
This table compares Alizarin Yellow R with other indicators used for assessing concrete carbonation.
Coordination Chemistry and Metal Ion Complexation Studies Involving Alizarin Yellow R Sodium
Chelation Properties with Diverse Metal Ions
The ability of Alizarin (B75676) Yellow R to act as a ligand has been explored with both transition metals and rare earth elements, showcasing its versatility in coordination chemistry. The primary binding mechanism involves the deprotonation of the phenolic hydroxyl group and coordination through both the phenolic oxygen and a carboxylic oxygen atom, forming a stable six-membered ring with the metal ion. nih.gov
Alizarin Yellow R was one of the first metallisable azo dyes discovered, initially used to form a 1:2 chromium-dye complex on wool fibers. sdc.org.uk Research has since confirmed its ability to form complexes with a variety of transition metal ions. These complexes often exhibit distinct colors, a property leveraged in spectrophotometric analysis. smolecule.comnih.gov Studies have reported the formation of complexes with several transition metals. nih.govresearchgate.netbohrium.comresearchgate.net For instance, a method for the simultaneous determination of aluminum(III) and iron(III) relies on the formation of their respective binary complexes with Alizarin Yellow R at a specific pH. researchgate.net The interaction with Ni(II) has also been noted, where complexation occurs at the peri-hydroxycarbonyl group. researchgate.net
| Transition Metal Ion | Reported Complex Formation |
|---|---|
| Chromium (Cr³⁺) | Forms a 1:2 dye-metal complex. sdc.org.uk |
| Aluminum (Al³⁺) | Forms binary complexes used in spectrophotometry. researchgate.net |
| Iron (Fe³⁺) | Forms binary complexes used in spectrophotometry. researchgate.netbohrium.com |
| Nickel (Ni²⁺) | Complexation occurs at the peri-hydroxycarbonyl group. researchgate.net |
| Copper (Cu²⁺) | Forms complexes with the ligand. nih.govbohrium.com |
| Cobalt (Co²⁺) | Reported to form complexes. bohrium.com |
| Zinc (Zn²⁺) | Mentioned as a complex-forming metal. nih.gov |
| Cadmium (Cd²⁺) | Mentioned as a complex-forming metal. nih.gov |
Alizarin Yellow R readily forms complexes with rare earth metal ions. Specific studies have detailed the preparation and characterization of complexes with samarium (Sm), europium (Eu), terbium (Tb), and yttrium (Y). nih.gov Patents have also described the preparation of dyes involving rare earth ions such as lanthanum (La), neodymium (Nd), and yttrium (Y) to enhance the color and fastness properties of textiles. google.com In these complexes, the rare earth ion is chelated by the ligand, which involves the phenolic and carboxylic oxygen atoms. nih.gov
Characterization of Alizarin Yellow R (Sodium)-Metal Complexes
The complexes formed between Alizarin Yellow R and metal ions have been extensively characterized using a variety of analytical techniques to determine their structure, composition, and spectroscopic properties.
Spectroscopic methods are crucial for understanding the nature of the metal-ligand binding in Alizarin Yellow R complexes. nih.gov
UV-Visible (UV/Vis) Spectroscopy : The formation of metal complexes significantly alters the UV/Vis absorption spectrum of Alizarin Yellow R. In studies with rare earth elements (Sm, Eu, Tb, Y), the absorption band of the free ligand at 398 nm was observed to shift to a range of 351-355 nm upon complexation. nih.gov This shift indicates that the carbonyl and phenolic oxygen atoms are coordinated to the metal ion. nih.gov Similarly, the formation of an aluminum-Alizarin Yellow R complex shows a maximum absorption (λmax) at 422 nm. researchgate.net Complexation with other metals like Al(III), Cr(III), and Fe(III) is reported to cause a red-shift in the visible band compared to the isolated chromophore. nih.gov
Infrared (IR) Spectroscopy : IR analysis provides direct evidence of the functional groups involved in coordination. Studies on rare earth complexes show that the phenolic proton of Alizarin Yellow R dissociates upon complexation, and the phenolic oxygen atom, along with a carboxylic oxygen atom, coordinates with the metal ion. nih.gov This is supported by research on other alizarin-based complexes where the absence of O-H stretching vibrations (typically around 3350 cm⁻¹) in the IR spectrum of the complex confirms the deprotonation and binding of the hydroxyl groups to a metal center. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR has been used to characterize rare earth complexes of Alizarin Yellow R. nih.gov In related systems, such as alizarin grafted onto ZnO nanoparticles, ¹H NMR analysis showed the disappearance of the O-H signals of the catechol moiety, confirming that these groups were deprotonated and involved in anchoring the molecule to the nanoparticle surface. acs.org
Fluorescence Spectroscopy : Certain rare earth complexes of Alizarin Yellow R exhibit notable fluorescence. The europium(III) complex, Na[EuL₂]·2H₂O, displays strong red fluorescence. nih.gov This emission is attributed to the characteristic ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ electronic transitions of the Eu³⁺ ion, indicating efficient energy transfer from the ligand to the metal center. nih.gov
| Technique | Species | Key Observation | Reference |
|---|---|---|---|
| UV/Vis | Rare Earth Complexes (Sm, Eu, Tb, Y) | Absorption band shifts from 398 nm to 351-355 nm. | nih.gov |
| UV/Vis | Aluminum Complex | Maximum absorption (λmax) at 422 nm. | researchgate.net |
| IR | Rare Earth Complexes | Confirms dissociation of phenolic proton and coordination via phenolic and carboxylic oxygens. | nih.gov |
| Fluorescence | Europium(III) Complex | Strong red fluorescence from ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions. | nih.gov |
| ¹H NMR | Rare Earth Complexes | Used for structural characterization. | nih.gov |
Elemental analysis has been employed to determine the precise stoichiometry of the synthesized metal complexes. For the complexes formed with the rare earth metals samarium, europium, terbium, and yttrium, the general formula was determined to be Na[REL₂]·2H₂O , where 'RE' represents the rare earth element and 'L' represents the Alizarin Yellow R ligand. nih.gov This formula indicates a 1:2 metal-to-ligand ratio, with two water molecules also coordinated to the central rare earth ion. nih.gov
| Rare Earth Metal (RE) | General Formula of the Complex |
|---|---|
| Samarium (Sm) | Na[SmL₂]·2H₂O |
| Europium (Eu) | Na[EuL₂]·2H₂O |
| Terbium (Tb) | Na[TbL₂]·2H₂O |
| Yttrium (Y) | Na[YL₂]·2H₂O |
Data sourced from a study on rare earth complexes with Alizarin Yellow R. nih.gov
X-ray diffraction (XRD) is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in crystalline solids, including metal-organic complexes. nih.gov A detailed single-crystal X-ray diffraction study was conducted on a novel sodium Alizarin Yellow R structure, which formed accidentally when the monosodium salt was used as a ligand. jcsp.org.pk The analysis revealed a tetrameric structure with the formula Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆ . jcsp.org.pk
The crystal structure was found to have two unique sodium centers, each with a slightly distorted octahedral coordination geometry, [NaO₆]. jcsp.org.pk The three-dimensional network of this structure is stabilized by aromatic π-π stacking interactions. jcsp.org.pk While this specific study focuses on a sodium complex, the use of XRD is fundamental in characterizing the crystalline structures of other metal-organic frameworks (MOFs) and complexes involving Alizarin Yellow R. jcsp.org.pkacs.org
| Crystal Data and Structure Refinement for Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆ | |
|---|---|
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.2202(9) |
| b (Å) | 13.0624(15) |
| c (Å) | 17.0605(19) |
| α (°) | 77.137(2) |
| β (°) | 80.922(2) |
| γ (°) | 83.354(2) |
| Volume (ų) | 1543.56(3) |
| Z | 2 |
Data from the single-crystal X-ray diffraction study of the sodium Alizarin Yellow R tetramer. jcsp.org.pk
Studies on Fluorescence Properties of Rare Earth Complexes
Research into the coordination of Alizarin Yellow R with rare earth elements has revealed interesting fluorescence properties. A study involving the preparation and characterization of four rare earth complexes with Alizarin Yellow R (sodium salt, referred to as NaHL) resulted in complexes with the general formula Na[REL₂]·2H₂O, where RE represents Samarium (Sm), Europium (Eu), Terbium (Tb), and Yttrium (Y). mdpi.com
Spectroscopic analysis, including IR, UV, and ¹H NMR, indicated that the phenolic proton of Alizarin Yellow R dissociates, and the phenolic oxygen atom, along with the carboxylic oxygen atom, chelates with the rare earth metal ion to form a six-membered ring. mdpi.com The study also showed that two water molecules are coordinated to the rare earth ion. A notable shift in the UV absorption band of the ligand from 398 nm to 351-355 nm in the complexes confirmed the coordination of the carbonyl and phenolic oxygen atoms to the metal ion. mdpi.com
Of particular interest is the fluorescence behavior of the Europium (Eu(III)) complex. This complex exhibits strong red fluorescence under a fluorescence lamp. mdpi.com The emission spectrum of the Na[EuL₂]·2H₂O complex displays two prominent peaks, which are attributed to the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions characteristic of the Eu³⁺ ion. mdpi.com This demonstrates the potential of Alizarin Yellow R as a ligand in the development of fluorescent materials based on rare earth elements. The unique coordination chemistry of rare earth metals, which can lead to the formation of catalytically active heterobimetallic complexes, further underscores the significance of these findings.
Theoretical Approaches to Metal-Ligand Interactions
The interaction between Alizarin Yellow R and metal ions has been a subject of theoretical investigation, often employing computational methods like Density Functional Theory (DFT). These studies provide insights into the structural, electronic, and spectroscopic properties of the resulting metal complexes. While much of the computational work has focused on the parent compound, alizarin, the principles can be extended to understand the behavior of Alizarin Yellow R. bohrium.com
Theoretical models help to elucidate the different possible modes of metal-ligand complexation. For instance, with alizarin-based compounds, metal ions can coordinate through the 1,2-dihydroxyl groups or the 1-hydroxy-9-keto groups. bohrium.com Computational studies have been instrumental in predicting the geometries of these complexes and interpreting their experimental spectroscopic data. bohrium.com
For Alizarin Yellow GG, a compound structurally similar to Alizarin Yellow R, DFT calculations have been used to model its chemical reactivity and predict the biological activity of its metal complexes. researchgate.net Such in-silico studies are crucial for understanding the thermal stability and predicting the biological features of these compounds. researchgate.net The application of DFT and time-dependent DFT (TD-DFT) allows for the geometric optimization of the complexes and the assignment of experimental vibrational and electronic transitions. bohrium.com These theoretical approaches are invaluable for rationalizing the interplay of electronic and environmental effects that tune the physicochemical properties of these metal-ligand systems. bohrium.com
Analytical Applications in Metal Ion Detection and Quantification
Alizarin Yellow R (sodium) has proven to be a versatile reagent in the field of analytical chemistry, particularly for the detection and quantification of metal ions. Its ability to form colored complexes with various metal ions is the basis for its use in spectrophotometric methods. preprints.org Furthermore, its electrochemical properties have enabled the development of sensitive electrochemical sensors.
Spectrophotometric Methods for Determining Specific Metal Ions (e.g., Manganese)
A notable application of Alizarin Yellow R is in the spectrophotometric determination of manganese (Mn). An extraction-photometric method has been developed utilizing a heteroligand complex of manganese(II) with Alizarin Yellow R and 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen). mdpi.com This method is reported to be rapid, simple, and sensitive. mdpi.com
The formation of the Mn(II)-BPhen-Alizarin Yellow R complex occurs in a pH range of 5.5 to 11.0 and can be extracted into chloroform (B151607) for spectrophotometric measurement. mdpi.com The key analytical parameters for this method are summarized in the table below.
| Parameter | Value | Reference |
| pH Range for Complex Formation | 5.5 - 11.0 | mdpi.com |
| Molar Absorptivity (ε) | (2.27 ± 0.08) × 10⁴ L·g⁻¹·cm⁻¹ | mdpi.com |
| Beer's Law Range | 0.5 - 23.0 µg/mL of Mn(II) | mdpi.com |
| Extraction Constant (Kext) | 8.32 × 10¹⁴ | mdpi.com |
| Stability Constant (log βK) | 7.2 ± 0.1 | mdpi.com |
This method has been successfully applied to determine the amount of manganese in samples such as eggplant, with the results showing good agreement with those obtained by atomic absorption spectroscopy. mdpi.com The high molar absorptivity indicates the sensitivity of this method for manganese detection. mdpi.com
Development of Electrochemical Sensors for Metal Ion Detection
The electrochemical properties of Alizarin Yellow R have been harnessed to develop various sensors. The compound can be electropolymerized on the surface of an electrode to create a modified electrode with enhanced sensing capabilities. These poly(Alizarin Yellow R) films can be combined with other materials, such as nanoparticles, to further improve sensitivity and selectivity. preprints.orgresearchgate.net
While many of the reported sensors focus on organic molecules or non-metal ions, the principles are applicable to metal ion detection. For example, a glassy carbon electrode modified with a poly(alizarin yellow R)/carbon quantum dots film has been developed for the sensitive detection of L-cysteine. researchgate.net This demonstrates the potential of such modified electrodes in electrocatalysis and sensing. researchgate.net
In another study, a glassy carbon electrode modified with silver nanoparticles and poly(alizarin yellow R) was used for the amperometric sensing of hydrogen peroxide. preprints.org The development of such composite materials opens avenues for the creation of sensors for a wide range of analytes, including heavy metal ions. mdpi.com The use of conducting polymers derived from redox-active dyes like Alizarin Yellow R is a promising strategy for the fabrication of inexpensive, simple, and adaptable electrochemical sensors for various pollutants, including heavy metals. nih.gov
Environmental Remediation and Degradation Research of Alizarin Yellow R Sodium
Adsorption Mechanisms and Material Development for Dye Removal
Adsorption is a widely studied, viable, and common method for dye removal due to its cost-effectiveness, ease of operation, and the fact that it does not form hazardous by-products. eeer.org
Adsorption onto Activated Sludge Particles in Wastewater Treatment
Alizarin (B75676) Yellow R has been shown to adsorb onto activated sludge particles, a key component of biological wastewater treatment systems. gspchem.com In anaerobic-aerobic-anoxic sequencing batch reactors, an 85.7% removal efficiency of Alizarin Yellow R was achieved at an initial concentration of 50 mg/L. royalsocietypublishing.org However, at a higher concentration of 200 mg/L, the removal efficiency dropped to 66.8%, which was attributed to an insufficient supply of electron donors required for the anaerobic degradation process. royalsocietypublishing.org While lower concentrations (50 mg/L) did not significantly impact chemical oxygen demand (COD) removal, higher concentrations could potentially inactivate the sludge. royalsocietypublishing.org
Investigation of Adsorption Mechanisms: Hydrogen Bonding, Hydrophobic Effects, and Electrostatic Interactions
The adsorption of Alizarin Yellow R onto various surfaces is governed by a combination of physical and chemical interactions. The primary mechanisms identified include:
Electrostatic Interactions: This is a major driving force, especially in interactions between the anionic Alizarin Yellow R dye and positively charged adsorbent surfaces. nih.govleitir.is
Hydrogen Bonding: The hydroxyl and carboxyl functional groups on the dye molecule can form hydrogen bonds with suitable functional groups on the adsorbent surface. gspchem.comresearchgate.netresearchgate.net
Hydrophobic Interactions: The aromatic structure of Alizarin Yellow R contributes to hydrophobic interactions with the adsorbent. gspchem.comnih.govresearchgate.netresearchgate.net
π-π Interactions: These can occur between the aromatic rings of the dye and the adsorbent surface. nih.govresearchgate.netresearchgate.net
The interplay of these mechanisms dictates the efficiency and capacity of an adsorbent for Alizarin Yellow R. For instance, studies on quaternary ammonium (B1175870) salt-functionalized fibers identified electrostatic interactions as the primary force, with hydrophobic and weak hydrogen bonding interactions acting as secondary forces. leitir.is
Development of Hybrid Materials and Bio-adsorbents for Enhanced Adsorption
To improve removal efficiency, researchers have developed various novel adsorbents, including hybrid materials and bio-adsorbents.
Aspergillus terreus/Sodium Alginate Beads: While specific studies on Alizarin Yellow R are not detailed, research on the related dye Alizarin Red S using composite beads of the fungus Aspergillus terreus and sodium alginate has shown significant promise. researchgate.netnih.govnih.govresearchgate.netomicsdi.org These eco-friendly beads demonstrated high adsorption capacities, with optimal performance achieved by a composite containing 20% A. terreus. nih.govresearchgate.net The primary adsorption mechanism was identified as electrostatic attraction. nih.gov
Luffa cylindrica sponge fibers: The fibrous vascular system of the loofah sponge, a lignocellulosic material, has been investigated for dye removal. mdpi.com Alkali-treated Luffa cylindrica fibers have been shown to be effective in adsorbing Alizarin Yellow R, with one study reporting a maximum biosorption capacity of 3.59 mg/g. researchgate.net The adsorption process involves functional groups like hydroxyl and carboxyl groups on the fiber surface. mdpi.comresearchgate.net
Bentonite (B74815): Natural bentonite clay and its modified forms have been explored as low-cost adsorbents for Alizarin Yellow R. openscienceonline.comnih.gov Hybrid materials, such as bentonite modified with hexadecyltrimethylammonium bromide (HDTMA) and aluminium-pillared HDTMA bentonite, exhibit a strong and rapid affinity for the dye. eeer.orgresearchgate.net These modified bentonites show high removal capacity, which is largely unaffected by changes in pH. eeer.orgresearchgate.net The adsorption mechanism is believed to be chemisorption, where the dye molecules bind to the organophilic surface of the hybrid materials through strong forces. eeer.org
Adsorption Isotherms and Kinetic Modeling
To understand the adsorption process quantitatively, researchers apply various isotherm and kinetic models to experimental data.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. eeer.orgnih.govmdpi.com It has been found to fit the adsorption data of Alizarin Yellow R on several materials, including HDTMA-modified bentonite, Al-Fe layered hydroxide (B78521) clay, and polyacrylic acid. eeer.orgechemcom.comfudutsinma.edu.ng
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net It was found to be a better fit for the adsorption of Alizarin Yellow R onto wood charcoal and biogenic zinc oxide nanoparticles. mdpi.comresearchgate.net
Interactive Data Table: Isotherm Model Parameters for Alizarin Yellow R Adsorption
Kinetic Models are used to investigate the rate of the adsorption process and the controlling mechanisms.
Pseudo-First-Order: This model is generally applicable to the initial stages of adsorption. The removal of Alizarin Yellow R by polyacrylic acid was found to obey this model under certain conditions. echemcom.com
Pseudo-Second-Order: This model often provides the best correlation for the entire adsorption process, suggesting that chemisorption is the rate-limiting step. eeer.orgnih.govmdpi.comresearchgate.netneliti.com It has been successfully applied to the adsorption of Alizarin Yellow R on various adsorbents like Saccharum spontaneum, α-alumina, modified bentonite, and biogenic ZnO nanoparticles. eeer.orgmdpi.comneliti.com
Intra-Particle Diffusion: This model is used to identify the diffusion mechanism. While not always the sole rate-limiting step, it plays a role in the transport of dye molecules from the solution to the adsorbent's active sites.
Interactive Data Table: Kinetic Model Parameters for Alizarin Yellow R Adsorption
Thermodynamic Analysis of Adsorption Processes
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and nature of the adsorption process.
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically feasible. researchgate.netijeas.org
Enthalpy (ΔH°): A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. tci-thaijo.orgscirp.org Conversely, a negative ΔH° indicates an exothermic process, favored at lower temperatures. researchgate.nettrdizin.gov.tr
Entropy (ΔS°): A positive ΔS° value suggests increased randomness at the solid-solution interface during adsorption. tci-thaijo.orgscirp.org
Studies on adsorbents like Saccharum spontaneum and acid/base-treated wood charcoal have confirmed the spontaneous nature of Alizarin Yellow R adsorption. researchgate.netijeas.org The process was found to be endothermic when using mango seed activated carbon and zeolite L, but exothermic for treated wood charcoal. tci-thaijo.orgscirp.orgtrdizin.gov.tr
Interactive Data Table: Thermodynamic Parameters for Alizarin Yellow R Adsorption
Advanced Oxidation Processes (AOPs) for Alizarin Yellow R (Sodium) Degradation
Advanced Oxidation Processes (AOPs) are powerful techniques that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like Alizarin Yellow R into simpler, less harmful compounds. uum.edu.myutp.edu.my
Several AOPs have been investigated for the degradation of Alizarin Yellow R (also known as Mordant Orange 1):
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV radiation to generate hydroxyl radicals. It has been proven to be a feasible and efficient method for degrading Alizarin Yellow R. uum.edu.my The degradation efficiency can be influenced by factors such as pH, with alkaline conditions sometimes reducing efficiency due to the decomposition of H₂O₂ into water and oxygen. researchgate.net
Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of ferrous ions (Fe²⁺) and H₂O₂ to produce hydroxyl radicals. sciencepub.net The Photo-Fenton process enhances this reaction with UV light, leading to significantly faster degradation of Mordant Orange 1 compared to the Fenton process alone. sciencepub.netnanoient.org The initial step in the degradation is often the electrophilic cleavage of the chromophoric azo (–N=N–) bond. sciencepub.net
Photocatalysis with TiO₂: Nanocomposite thin films, such as silver-doped titanium dioxide (Ag⁰/TiO₂), have been used as photocatalysts for the elimination of Mordant Orange 1 under UV-A and LED illumination. nih.govresearchgate.net The degradation rate is typically favored at lower dye concentrations and lower pH values. nih.govresearchgate.net
Combined Processes: A combination of iron-carbon microelectrolysis and aerobic bio-contact oxidation has been shown to enhance the degradation of Alizarin Yellow R. nih.gov The microelectrolysis step breaks down the dye into smaller molecules, which are then further biodegraded in the aerobic stage. nih.gov
These AOPs offer promising alternatives for the complete mineralization of Alizarin Yellow R in industrial wastewater. uum.edu.myutp.edu.my
Photocatalytic Degradation using Metal Oxide Nanostructures (e.g., ZnO, Modified ZnO)
Photocatalysis using metal oxide nanostructures, particularly zinc oxide (ZnO), has emerged as a promising method for the degradation of Alizarin Yellow R. These semiconductor nanoparticles, when irradiated with light, generate electron-hole pairs that produce highly reactive oxygen species capable of breaking down the complex dye molecule.
Research has demonstrated the effectiveness of ZnO nanoparticles in degrading Alizarin Yellow R under various light sources, including UV and sunlight. mdpi.comnih.gov The efficiency of this process is influenced by several factors such as the type of light source, pH, catalyst dosage, and temperature. mdpi.comnih.gov Studies have shown that UV-assisted degradation is often the most effective. mdpi.comnih.gov For instance, biogenic ZnO nanoparticles synthesized using plant extracts have achieved up to 98.5% removal efficiency of Alizarin Yellow R under UV irradiation. mdpi.com The degradation process generally follows the Langmuir-Hinshelwood kinetic model, indicating a pseudo-first-order reaction. mdpi.comnih.gov
To enhance the photocatalytic activity of ZnO, various modifications have been investigated. Doping ZnO with transition metal ions or creating composites with other materials can improve its efficiency. For example, cobalt-doped ZnO (ZnO-Co) has shown high degradation percentages. researchgate.netasianpubs.org Similarly, ternary composites like ZnO/Fe3O4/g-C3N4 have demonstrated a 98% degradation efficiency of Alizarin Yellow R. mdpi.com These modifications can enhance the separation of electron-hole pairs, increase light absorption, and provide more active sites for the reaction, thereby boosting the degradation rate. mdpi.com Another approach involves using Cu/CuO nanorods, which have achieved a 96.47% degradation of Alizarin Yellow R under visible LED light. researchgate.net
The following table summarizes the efficiency of different ZnO-based photocatalysts in the degradation of Alizarin Yellow R.
| Photocatalyst | Light Source | Initial Dye Concentration | Degradation Efficiency (%) | Time (h) | Reference |
| ZnO nanoparticles (biogenic) | UV | Not Specified | 98.5 | Not Specified | mdpi.com |
| ZnO | Medium pressure mercury lamp (400W) | 40 ppm | 92.541 | 2 | researchgate.netasianpubs.org |
| ZnO-Co | Medium pressure mercury lamp (400W) | 40 ppm | 90.850 | 2 | researchgate.netasianpubs.org |
| ZnO/Fe3O4/g-C3N4 | Not Specified | 30 mg/L | 98 | 2.5 | mdpi.com |
| Cu/CuO nanorods | Visible LED | 10 mg/L | 96.47 | 1.28 | researchgate.net |
| Nano ZnO | 355 nm Nd:YAG laser | Not Specified | ~90 | Not Specified | researchgate.net |
Oxidative Degradation Kinetics and Reaction Pathway Elucidation (e.g., Hydroxyl Radical Addition)
The oxidative degradation of Alizarin Yellow R often involves the use of strong oxidizing agents, such as hydroxyl radicals (•OH), which can be generated through various advanced oxidation processes (AOPs). The kinetics of these reactions are crucial for understanding the degradation mechanism and optimizing the process for practical applications.
Studies on the oxidative decolorization of Alizarin Yellow R by chloramine-T in an acidic medium have shown that the reaction follows first-order kinetics with respect to both the dye and the oxidant concentration. researchgate.netijsei.in The stoichiometry of this reaction was found to be 1:1. researchgate.netijsei.in Computational studies using density functional theory (DFT) have further elucidated the degradation mechanism initiated by hydroxyl radicals. dlut.edu.cn These studies suggest that the cleavage of both C-N and N-N bonds within the azo dye structure is kinetically competitive. dlut.edu.cn The anion form of Alizarin Yellow R is generally more reactive than its neutral form. dlut.edu.cn
The degradation pathway can be influenced by the specific reaction conditions and the tautomeric form of the dye. For the hydrazone tautomer, C-N bond cleavage is thermodynamically more favorable than N-N bond cleavage. dlut.edu.cn The addition of a hydroxyl radical to the benzene (B151609) ring connected to the carboxyl group can lead to decarboxylation. dlut.edu.cn A water molecule can act as a proton relay, significantly lowering the energy barrier for N-N bond cleavage. dlut.edu.cn Theoretical investigations have also explored the degradation of similar azo dyes, providing insights into the initial steps involving the formation of a hydroxyl radical adduct and the subsequent cleavage of the C-N or N-N bond. rsc.org
Role of Reactive Oxygen Species in Degradation Mechanisms
Reactive oxygen species (ROS) are central to the degradation of Alizarin Yellow R in many advanced oxidation processes. utp.edu.my The most prominent ROS is the hydroxyl radical (•OH), a powerful, non-selective oxidizing agent. utp.edu.my In photocatalytic systems using semiconductors like ZnO, the absorption of photons creates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals (O₂⁻•), which then attack the dye molecule, leading to its breakdown. mdpi.comnih.gov
The generation and role of ROS have been confirmed in various studies. For instance, in the photocatalytic degradation using iron nanoparticles, the formation of hydroxyl radicals is considered the primary driver of the degradation process. nih.gov The efficiency of degradation is often correlated with the rate of ROS production. Factors that enhance the generation of these species, such as increased light intensity or the presence of co-catalysts, typically improve the degradation rate. The role of ROS has also been implicated in the degradation of Alizarin Yellow R in combined processes like iron-carbon micro-electrolysis and aerobic bio-contact oxidation. royalsocietypublishing.org
Electrochemical Degradation Methods and Mechanisms
Electrochemical methods offer an alternative route for the degradation of Alizarin Yellow R. These techniques involve the application of an electric current to drive oxidation and reduction reactions that break down the dye molecule. The effectiveness of electrochemical degradation depends on the electrode material, electrolyte concentration, initial pH, and cell voltage.
Novel electrode materials have been developed to enhance the efficiency of this process. For example, a Ti/PbO₂-Sm₂O₃ composite electrode has demonstrated high electrocatalytic activity for the degradation of Alizarin Yellow R. nih.gov Under optimal conditions, this electrode achieved a chemical oxygen demand (COD) removal efficiency of 79.90% and a degradation efficiency of 80.00%. nih.gov The degradation was found to follow pseudo-first-order reaction kinetics. nih.gov
Similarly, ytterbium-doped Ti/Zr-SnO₂/PbO₂ electrodes have shown improved removal efficiencies, achieving a 97.3% removal rate of Alizarin Yellow R in 180 minutes under specific conditions. benthamdirect.com Another study utilized a Ti/Zr-SnO₂/PbO₂-Nd electrode, which achieved a 92.3% electrocatalytic degradation efficiency in 180 minutes. benthamdirect.com The doping of the electrode material can alter its surface morphology and electronic properties, leading to enhanced catalytic activity. benthamdirect.combenthamdirect.com
A combined process of iron-carbon micro-electrolysis and aerobic bio-contact oxidation has also been investigated for the degradation of Alizarin Yellow R. researchgate.net This hybrid approach resulted in a degradation efficiency of over 96.5% and significant removal of total organic carbon (TOC). researchgate.net
The following table presents the performance of various electrochemical degradation methods for Alizarin Yellow R.
| Electrode/Method | Degradation Efficiency (%) | Time (min) | Key Findings | Reference |
| Ti/PbO₂-Sm₂O₃ | 80.00 | 150 | Follows pseudo-first-order kinetics | nih.gov |
| Ti/Zr-SnO₂/PbO₂-Yb | 97.3 | 180 | Improved removal efficiency with Yb doping | benthamdirect.com |
| Ti/Zr-SnO₂/PbO₂-Nd | 92.3 | 180 | Doping increases active sites and conductivity | benthamdirect.com |
| Iron-carbon micro-electrolysis & aerobic bio-contact oxidation | >96.5 | 360 (6h HRT) | Enhanced total organic carbon removal | researchgate.net |
Biodegradation Studies and Microbial Remediation Strategies
Biodegradation offers an eco-friendly and cost-effective approach to treating wastewater containing Alizarin Yellow R. This method utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to break down the complex dye structure.
Evaluation of Microbial Strains (e.g., Fungi like Aspergillus terreus, Bacteria) for Dye Degradation
Various microbial strains have been evaluated for their ability to degrade Alizarin Yellow R. Fungi, particularly from the genus Aspergillus, have shown significant potential. For instance, Aspergillus terreus has been noted for its efficiency in degrading azo dyes. tandfonline.comnih.govresearchgate.net Studies have also investigated the use of Aspergillus sp. for the decolorization of similar mordant yellow dyes, where both biosorption by mycelia and biodegradation by extracellular enzymes contribute to the removal process. nih.gov While specific studies on Alizarin Yellow R degradation by Aspergillus terreus are part of broader research on azo dye bioremediation, the genus is recognized for its robust enzymatic systems. tandfonline.comresearchgate.net
Bacterial degradation of Alizarin Yellow R has also been explored. Bacterial consortia, often found in activated sludge, can effectively decolorize and degrade azo dyes. mdpi.com The degradation process can be influenced by the structure of the dye molecule. mdpi.com For instance, the presence of certain functional groups on the dye can affect the composition of the microbial community involved in its degradation. mdpi.com Studies have identified bacterial genera such as Bacillus and Klebsiella as being dominant in the degradation of Alizarin Yellow R and other azo dyes. mdpi.com In some cases, a consortium of bacteria has been used in bioelectrochemical systems to achieve a degradation of 87.74 ± 3.52% for Alizarin Yellow R. mdpi.com However, in some instances, a consortium of bacterial strains showed lower degradation percentages for certain azo dyes compared to individual strains. researchgate.net
Elucidation of Enzymatic Degradation Pathways
The enzymatic degradation of Alizarin Yellow R involves the action of specific enzymes produced by microorganisms. These enzymes catalyze the breakdown of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color.
Fungi secrete a variety of extracellular enzymes, including laccases and peroxidases like manganese peroxidase (MnP), which are key players in dye degradation. tandfonline.comnih.gov These enzymes have broad substrate specificity and can oxidize a wide range of aromatic compounds, including azo dyes. tandfonline.com For example, chloroperoxidase from the fungus Caldariomyces fumago has been shown to be highly efficient in the oxidative decolorization of Alizarin Yellow R, achieving 92.38% degradation in just 5 minutes. acs.orgacs.org The catalytic mechanism involves the enzymatic production of highly oxidative species like hypochlorous acid (HClO) and chlorine (Cl₂), which then decolorize the dye in the bulk solution. acs.org
Bacteria, on the other hand, often utilize intracellular enzymes such as azoreductases. tandfonline.com These enzymes typically work under anaerobic or microaerophilic conditions to reductively cleave the azo bond, resulting in the formation of aromatic amines. mdpi.com These amines can then be further degraded, often under aerobic conditions. mdpi.com The degradation pathway can vary depending on the polarity of the azo dye. Low-polarity, hydrophobic dyes may be taken up by the bacterial cells and reduced internally, while high-polarity, hydrophilic dyes may be reduced extracellularly. acs.org
Advanced Analytical Methodologies and Instrumentation Utilizing Alizarin Yellow R Sodium
Spectroscopic Techniques for Quantitative and Qualitative Analysis
Spectroscopic methods are instrumental in leveraging the properties of Alizarin (B75676) Yellow R for detailed analysis.
UV-Visible Spectroscopy for Concentration Determination and Kinetic Monitoring
UV-Visible spectroscopy is a primary technique for determining the concentration of Alizarin Yellow R in solutions and for monitoring the kinetics of reactions involving the dye.
Concentration Determination: The concentration of Alizarin Yellow R can be determined by measuring its absorbance at a specific wavelength (λmax). aatbio.com In aqueous solutions, the λmax of Alizarin Yellow R is influenced by the pH. researchgate.net For instance, in acidic conditions (pH 2 to 5), the dye appears orange-red with an absorbance peak around 488 nm, while in alkaline conditions (pH 7 to 10), it turns purple with an absorbance peak around 528 nm. emerald.com A stock solution is typically prepared by dissolving a known weight of the dye in a specific volume of a solvent, like distilled water or a buffer solution, and then creating a series of dilutions to construct a calibration curve. scirp.orgijeas.org This curve, which plots absorbance versus concentration, allows for the determination of the concentration of an unknown sample. researchgate.net
Kinetic Monitoring: UV-Vis spectroscopy is also employed to monitor the kinetics of processes such as dye adsorption and degradation. scirp.orgresearchgate.net By measuring the change in absorbance of the Alizarin Yellow R solution over time, the rate of the reaction can be determined. researchgate.net For example, in adsorption studies, a decrease in the absorbance of the dye in the supernatant indicates its removal by an adsorbent. researchgate.netnih.gov Kinetic models, such as pseudo-first-order and pseudo-second-order, can be applied to the data to understand the reaction mechanism. scirp.orgresearchgate.net Studies have shown that the adsorption of Alizarin Yellow R onto various materials often follows a pseudo-second-order kinetic model. scirp.orgdoaj.org
Table 1: UV-Visible Spectroscopy Data for Alizarin Yellow R
| Parameter | Value | Reference |
| λmax (Acidic) | ~488 nm | emerald.com |
| λmax (Alkaline) | ~528 nm | emerald.com |
| λmax (Methanol) | 380-390 nm | mpbio.com |
| Molar Absorptivity | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ (at pH 2.0) | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorption Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in Alizarin Yellow R and for studying its interaction with other materials during processes like adsorption. rsc.orgscience.gov
The FTIR spectrum of Alizarin Yellow R reveals characteristic absorption bands corresponding to its various functional groups. jcsp.org.pk Key peaks include those for the hydroxyl (-OH) and carboxyl (-COOH) groups, the N=N azo linkage, and the C=O and C-O vibrations. jcsp.org.pkresearchgate.net For instance, a broad band around 3448 cm⁻¹ can be attributed to the O-H stretching of water molecules present in the hydrated sodium salt. jcsp.org.pk The N=N stretching vibration typically appears around 1348 cm⁻¹, while the C=O and C-O stretching vibrations are observed at approximately 1654 cm⁻¹ and 1261 cm⁻¹, respectively. jcsp.org.pk
In adsorption studies, FTIR is used to compare the spectra of the adsorbent before and after dye uptake. researchgate.netnih.gov Changes in the position and intensity of the peaks can provide evidence for the involvement of specific functional groups in the adsorption process. researchgate.net For example, a shift in the hydroxyl and carboxyl peaks after adsorption suggests that these groups are interacting with the adsorbent surface. researchgate.net This technique has been instrumental in confirming the role of these functional groups in the adsorption of Alizarin Yellow R onto various materials, including modified nanoalumina and layered double hydroxides. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Peaks for Alizarin Yellow R (Sodium)
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch (of crystal water) | ~3448 | jcsp.org.pk |
| C=O Stretch | ~1654 | jcsp.org.pk |
| N=N Stretch | ~1348 | jcsp.org.pk |
| C-O Stretch | ~1261 | jcsp.org.pk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic compounds like Alizarin Yellow R. libretexts.org While basic structural information is often known, NMR can confirm the precise arrangement of atoms and provide insights into the electronic environment of the nuclei. libretexts.orgnih.gov
Solid-state NMR, particularly techniques like 27Al MAS NMR, has been used to study the interaction of Alizarin dyes with metal ions. mdpi.com For instance, in a study involving an aluminum-magnesium hydroxycarbonate host, a chemical shift in the 27Al NMR spectrum after the adsorption of alizarin confirmed the formation of a complex between the dye and aluminum ions. mdpi.com This provides direct evidence of the chemical interactions at a molecular level.
X-ray Diffraction (XRD) for Material Crystallinity and Structural Comparisons
X-ray Diffraction (XRD) is a key technique for analyzing the crystalline structure of materials. royalsocietypublishing.org In the context of Alizarin Yellow R, it can be used to characterize the dye itself and to study changes in the crystallinity of materials upon which the dye is adsorbed.
The XRD pattern of a crystalline substance is unique and acts as a fingerprint. A novel sodium Alizarin Yellow R structure, Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆, was characterized by single-crystal X-ray diffraction, revealing a triclinic space group P-1. jcsp.org.pk The comparison of XRD patterns before and after a process, such as recrystallization or adsorption, can indicate structural changes. jcsp.org.pkresearchgate.net For example, XRD has been used to confirm the phase of layered double hydroxides used as adsorbents for Alizarin Yellow GG and to analyze the crystallinity of copper ferrite (B1171679) nanoparticles used for Alizarin Yellow R removal. scirp.orgresearchgate.net In studies involving the adsorption of the dye onto materials like γ-alumina nanoparticles, XRD analysis helps to confirm that the modification of the adsorbent has occurred without significantly altering its fundamental crystalline structure. doaj.orgresearchgate.net
Table 3: Crystallographic Data for Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆
| Parameter | Value | Reference |
| Crystal System | Triclinic | jcsp.org.pk |
| Space Group | P-1 | jcsp.org.pk |
| a (Å) | 7.2202(9) | jcsp.org.pk |
| b (Å) | 13.0624(15) | jcsp.org.pk |
| c (Å) | 17.0605(19) | jcsp.org.pk |
| α (°) | 77.137(2) | jcsp.org.pk |
| β (°) | 80.922(2) | jcsp.org.pk |
| γ (°) | 83.354(2) | jcsp.org.pk |
| V (ų) | 1543.56(3) | jcsp.org.pk |
| Z | 2 | jcsp.org.pk |
Electrochemical Methods for Detection and Sensing
Electrochemical methods offer sensitive and selective platforms for the detection of Alizarin Yellow R.
Electrochemical Impedance Spectroscopy (EIS) for Dye Detection
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying interfacial properties at electrode surfaces and can be utilized for the detection of dyes like Alizarin Yellow R. nih.gov EIS measures the impedance of a system over a range of frequencies, providing information about processes such as charge transfer and diffusion. nih.gov
In the context of dye detection, a modified electrode is often used. The interaction of the dye with the modified electrode surface causes a change in the impedance characteristics of the system. frontiersin.org For instance, a poly(alizarin yellow R)-modified carbon paste electrode has been developed for the sensitive and selective detection of other molecules like dopamine (B1211576) and uric acid. researchgate.net The EIS measurements, typically represented as Nyquist plots, can show changes in the charge transfer resistance (Rct) upon interaction with the target analyte. nih.govscispace.com This change in Rct can be correlated to the concentration of the substance being detected. The technique has been used to characterize electrodes modified with polymers of similar azo dyes for biosensing applications. frontiersin.org
Chromatographic Separations in Compound Purity and Metabolite Analysis
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of Alizarin Yellow R and for identifying its degradation products or metabolites.
Purity Analysis
For the analysis of Alizarin Yellow R and the separation of potential impurities, specific reverse-phase HPLC (RP-HPLC) methods have been developed. A standard method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. acs.org The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. acs.orgmdpi.com For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility. acs.orgmdpi.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. acs.orgmdpi.com
The table below outlines a typical HPLC method for purity analysis.
| Parameter | Specification | Purpose | Reference(s) |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of the main compound from impurities. | acs.orgmdpi.com |
| Stationary Phase | Newcrom R1 HPLC column | Provides a specific reverse-phase interaction for separation. | acs.org |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Elutes the compounds through the column. | acs.orgmdpi.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | Allows for coupling with a mass spectrometer for detection. | acs.orgmdpi.com |
Metabolite Analysis
The biodegradation of azo dyes like Alizarin Yellow R is a critical area of environmental research. The primary mechanism of microbial degradation involves the enzymatic cleavage of the azo bond (–N=N–). mdpi.com This reductive cleavage is carried out by enzymes such as azoreductases, which are produced by various bacteria. mdpi.com This process breaks the dye molecule into smaller, typically colorless aromatic amines. mdpi.com
For Alizarin Yellow R, which is chemically 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, the reductive cleavage of the azo bond would yield 5-aminosalicylic acid and 4-nitroaniline (B120555) as the primary metabolites.
Theoretical and Computational Chemistry Studies of Alizarin Yellow R Sodium
Molecular Modeling and Simulation of Compound Behavior
Molecular modeling and computational simulations provide powerful tools to investigate the behavior of Alizarin (B75676) Yellow R (AYR) at an atomic level. These methods offer insights into its structural properties, interactions with its environment, and degradation mechanisms.
A novel sodium Alizarin Yellow R structure, Na₂(C₁₃H₈N₃O₅)₂(H₂O)₆, was identified and characterized using single-crystal X-ray diffraction. jcsp.org.pk This structure crystallizes in a triclinic space group and features two distinct sodium centers, each with a slightly distorted octahedral coordination geometry ([NaO₆]). jcsp.org.pk The formation of a three-dimensional network in this crystal structure is significantly influenced by aromatic π-π stacking interactions. jcsp.org.pk
Computational studies have also been employed to understand the stability of different forms of AYR. For instance, in the context of its use as a pH indicator, modeling helps to elucidate the tautomeric and deprotonated forms that are most stable at various pH levels. chemrxiv.org
Ab Initio and Density Functional Theory (DFT) Calculations
Electronic Structure, Molecular Orbitals, and Reactivity Indices
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic properties of molecules like Alizarin Yellow R. These calculations provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and spectroscopic behavior.
The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, have been computed for AYR. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the reactivity of the molecule; a smaller gap generally indicates higher reactivity. researchgate.net For AYR, the HOMO is primarily located on the salicylic (B10762653) acid moiety, while the LUMO is centered on the nitrophenyl ring. This separation of electron density suggests a significant intramolecular charge-transfer character upon electronic excitation.
Reactivity indices, such as electronegativity, chemical potential, global hardness, softness, and electrophilicity index, are also derived from DFT calculations. researchgate.netemerald.com These indices provide quantitative measures of the molecule's susceptibility to chemical reactions. Studies have shown that the anionic form of AYR is more reactive than its neutral counterpart, which has implications for its degradation processes.
The net negative charge density of different parts of the AYR molecule has been calculated using methods like PM3 MOPAC. researchgate.net These calculations indicate that the carboxyl group has a significant net negative charge, and the benzene (B151609) rings also carry net negative charges, suggesting these are likely sites for reaction with electrophilic species like hydroxyl radicals. researchgate.net
Table 1: Calculated Molecular Properties of Alizarin Yellow R
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₈N₃NaO₅ | nih.govnih.gov |
| Molar Mass | 309.21 g/mol | nih.govnih.gov |
| HOMO-LUMO Energy Gap | ~3.13 eV | researchgate.net |
| Net Charge (Carboxyl Group) | -0.680 (PM3 MOPAC) | researchgate.net |
| Net Charge (Benzene Ring with Carboxyl) | -0.160 (PM3 MOPAC) | researchgate.net |
| Net Charge (Benzene Ring with Nitro Group) | -0.165 (PM3 MOPAC) | researchgate.net |
Solvation Effects and Continuum Models in Solution
The behavior of Alizarin Yellow R in solution is significantly influenced by its interaction with solvent molecules. Computational models are used to simulate these effects, providing a more accurate picture of the molecule's properties in a liquid environment.
The Conductor-like Polarizable Continuum Model (C-PCM) and the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) are commonly used methods to account for bulk solvent effects. chemrxiv.orgacs.orgsemanticscholar.org These models treat the solvent as a continuous medium that surrounds the solute, which is computationally efficient for capturing electrostatic and non-polar interactions. chemrxiv.org The use of implicit solvation models has been shown to improve the agreement between calculated and experimental data for related molecules like alizarin. chemrxiv.org
In addition to implicit models, a "super-molecule" approach can be employed where one or more explicit solvent molecules are included in the calculation along with the solute. acs.org This method is particularly useful for understanding specific interactions like hydrogen bonding and proton transfer mechanisms between the solute and the solvent. acs.org For instance, studies on related compounds have used a combination of implicit and explicit water molecules to model the solvent environment more accurately. chemrxiv.org
Reaction Pathway and Transition State Analysis for Degradation Processes
Computational chemistry is instrumental in elucidating the mechanisms of Alizarin Yellow R degradation. By mapping out the potential energy surface (PES) of the reaction, researchers can identify the most likely degradation pathways and the transition states involved.
Theoretical studies have investigated the degradation of AYR initiated by hydroxyl radicals (•OH), which are highly reactive species often generated in advanced oxidation processes used for wastewater treatment. acs.org DFT calculations have been used to optimize the structures of reactants, intermediates, transition states, and products along the proposed reaction pathways. acs.org
Two primary initial attack sites for the hydroxyl radical on the AYR molecule have been explored: the C-N bond and the N=N bond of the azo group. acs.org The calculations have shown that the degradation is likely initiated by the cleavage of the N=N bond following the addition of a hydroxyl radical to the chromophore. acs.org The anionic form of AYR has been found to be more susceptible to degradation than the neutral form.
Based on the analysis of reaction intermediates identified by techniques like GC/MS and LC/MS, several potential photocatalytic degradation pathways for AYR have been proposed. researchgate.net One pathway involves the hydroxylation and subsequent decarboxylation of the molecule. researchgate.net Another proposed pathway involves the direct decarboxylation followed by further reactions. researchgate.net A third pathway involves the cleavage of the -N=N- bond, leading to the formation of smaller aromatic compounds. researchgate.net The instability of the -N=N- bond, the C-C bonds in the benzene ring, and the carboxyl group, as suggested by MOPAC calculations, supports these proposed degradation mechanisms. researchgate.net
Prediction and Interpretation of Spectroscopic Properties (e.g., Raman Band Assignments)
Computational methods are crucial for predicting and interpreting the spectroscopic data of Alizarin Yellow R, such as Raman spectra. By calculating the vibrational frequencies and comparing them with experimental data, specific Raman bands can be assigned to particular molecular vibrations.
Theoretical calculations using Gaussian software have been employed to assign the Raman bands of both the protonated and deprotonated forms of AYR. researchgate.net This is particularly important for understanding the changes observed in Surface-Enhanced Raman Scattering (SERS) spectra at different pH values. researchgate.net The deprotonation of the molecule at varying pH levels leads to different SERS signals, and theoretical calculations help to correlate these spectral changes with specific structural modifications. researchgate.net
For related molecules like alizarin, DFT and Time-Dependent DFT (TD-DFT) have been used to predict UV-Vis spectra, considering factors like pH and solvent effects. chemrxiv.orgresearchgate.net These calculations can help to understand the nature of electronic transitions (e.g., n→π* or π→π*) that give rise to the observed absorption bands. chemrxiv.orgresearchgate.net While vertical excitation energies provide a good starting point, considering vibrational effects is necessary to accurately predict the full shape of the UV-Vis spectrum. chemrxiv.org
Table 2: Tentative Raman Band Assignments for Related Alizarin Compounds
| Wavenumber (cm⁻¹) | Assignment | Source |
| 1658 | ν(C=C) / Amide I | irdg.org |
| 1480 | Characteristic band | mdpi.com |
| 1441 | δ(CH), CH₂ deformation | irdg.org |
| 1328 | Characteristic band | mdpi.com |
| 1292 | Characteristic band | mdpi.com |
| 1270 | Amide III / δ(C=H), ν(CN) + δ(NH) | irdg.org |
Note: This table is based on data for alizarin and related compounds and serves as a reference for potential assignments in Alizarin Yellow R.
Future Research Directions and Emerging Applications of Alizarin Yellow R Sodium
Design and Synthesis of Novel Alizarin (B75676) Yellow R (Sodium) Derivatives with Tailored Properties
The core structure of Alizarin Yellow R offers a versatile scaffold for chemical modification, enabling the synthesis of new derivatives with precisely tailored functionalities. Research in this area aims to enhance or alter the molecule's intrinsic properties to suit specific applications, from biomedical sensing to creating new types of dyes.
A significant research avenue involves conjugating Alizarin Yellow R with other molecules to create functional hybrids. For instance, a novel derivative has been synthesized by linking Alizarin Yellow R to a β-cyclodextrin via an ethylenediamine (B42938) spacer. acs.org This modification creates an absorption-based chemical sensor capable of detecting various guest molecules. acs.org The resulting Alizarin yellow-modified β-cyclodextrin (ACD) demonstrates a different pH dependency compared to the original dye, with its pKa values shifting upon the inclusion of guest species. acs.org This guest-induced shift allows the derivative to function as an effective chemosensor for molecules like adamantane (B196018) derivatives and bile acids. acs.org
Another direction is the synthesis of derivatives for specific biological or industrial functions. Research has explored the creation of diaryl-azo derivatives, including Alizarin Yellow R, as potential antifungal agents. dntb.gov.ua Furthermore, new dye complexes have been prepared by reacting Alizarin Yellow R with rare earth metals (like Lanthanum and Neodymium) and chromium, resulting in dyes with improved fullness and fastness properties for industrial applications. google.com Even the fundamental crystallography of the compound is a source of new discoveries, with a novel sodium Alizarin Yellow R tetramer structure having been identified, which may exhibit different properties than the standard powdered form. jcsp.org.pk These efforts highlight a trend towards creating a library of Alizarin Yellow R derivatives, each designed for a specific, high-value application.
| Derivative/Complex | Tailored Property/Application | Research Finding |
| Alizarin yellow-modified β-cyclodextrin (ACD) | Molecular Sensing | Acts as a chemosensor with guest-responsive absorption changes for detecting molecules like bile acids. acs.org |
| Alizarin Yellow Rare Earth Chromium Dye | Improved Dyeing | Creates a dye with enhanced fullness and good fastness properties. google.com |
| Diaryl-azo Derivatives | Antifungal Agents | Investigated for potential use as antifungal compounds. dntb.gov.ua |
| Novel Sodium Tetramer Crystal | Structural Variation | A new crystalline structure, Na2(C13H8N3O5)2(H2O)6, was synthesized, suggesting potential for new material properties. jcsp.org.pk |
Integration into Smart Materials and Responsive Systems
The distinct pH-responsive halochromic (color-changing) properties of Alizarin Yellow R make it an ideal candidate for integration into smart materials and responsive systems. These materials are designed to react to environmental stimuli, providing a visual or measurable output.
A promising application is in the development of smart textiles and food packaging. Researchers have successfully incorporated Alizarin Yellow R into electrospun nanofibers made from statistical copolymers. researchgate.netugent.be These colorimetric nanofibrous sensors can visually detect changes in pH in both aqueous solutions and vapors, such as ammonia (B1221849) and other biogenic amines, which are indicators of food spoilage. researchgate.net Covalently modifying the dye within the polymer matrix prevents leaching and allows for the tuning of the pH-sensing window. researchgate.netugent.be Such materials could lead to intelligent food packaging that provides a clear visual cue about the freshness of the contents. researchgate.net
Beyond packaging, these responsive materials have potential in healthcare. Halochromic dyes like alizarin are being explored for use in wearable sensors to monitor wound pH, as a significant change in acidity can indicate a bacterial infection. iipseries.org The integration of Alizarin Yellow R and its close relatives, such as Alizarin Red S, into hydrogels and other polymer systems is also being investigated for creating stimuli-responsive materials for biomedical applications, including nanoindicators for imaging metal ions in living cells. iipseries.orgacs.org
| Smart Material System | Stimulus | Response/Application |
| Alizarin Yellow R in Copolymer Nanofibers | pH change, Ammonia, Biogenic Amines | Visual color change; used as halochromic sensors for food spoilage detection. researchgate.netugent.be |
| Alizarin-based Bio-films | pH change | Real-time sensor for meat freshness in smart packaging. researchgate.net |
| Alizarin in Wearable Fabrics | Wound pH | Monitoring for bacterial infections through color change. iipseries.org |
| Alizarin Red S-Peptide Nanoindicator | Copper Ions (Cu²⁺) | Produces a fluorescent signal for imaging metal ions in living cells. acs.org |
Development of Advanced Sensor Platforms for Diverse Analytical Targets
The electrochemical and optical properties of Alizarin Yellow R are being leveraged to create sophisticated sensor platforms for detecting a wide range of analytes, from biological molecules to environmental pollutants.
In the field of electrochemistry, polymers of Alizarin Yellow R are used to modify electrodes, enhancing their sensitivity and selectivity. An electrochemical sensor was developed by immobilizing a poly(alizarin yellow R)/carbon quantum dots film on a glassy carbon electrode. rsc.org This platform demonstrated considerable electrocatalytic activity and was successfully used for the sensitive detection of L-Cysteine. rsc.org Similarly, carbon electrodes modified with an Alizarin Yellow R polymer have been investigated for their potential to detect the herbicide 2,4-dichlorophenoxyacetic acid, a toxic environmental pollutant. iapchem.org
Optical sensor platforms also represent a major area of development. Alizarin Yellow R has been embedded in a silica (B1680970) monolith using a sol-gel process to create an optical pH probe. researchgate.net This system, which can be coupled with optical fibers, is designed for monitoring the pH of concrete, a crucial factor in assessing the durability and structural integrity of buildings and infrastructure. researchgate.net Furthermore, advanced techniques like Surface-Enhanced Raman Scattering (SERS) are being explored to create highly sensitive pH sensors that utilize indicator dyes like Alizarin Yellow R. rsc.org These platforms push the boundaries of detection, enabling real-time monitoring in complex environments.
| Sensor Platform | Analytical Target | Key Finding |
| Poly(alizarin yellow R)/Carbon QDs Film on Electrode | L-Cysteine | Showed significant electrocatalytic activity for oxidizing and detecting L-Cysteine. rsc.org |
| Alizarin Yellow R Polymer on Carbon Electrode | 2,4-dichlorophenoxyacetic acid (Herbicide) | Used as a modifying agent to create a sensor for this environmental pollutant. iapchem.org |
| Alizarin Yellow in Sol-Gel Silica Monolith | pH in Concrete | Developed as a reversible and fast-responding optical fiber sensor for monitoring concrete carbonation. researchgate.net |
| Fluorescence Nanoprobe (N,S-doped Carbon Dots) | Alizarin Yellow R | A highly sensitive and selective method was developed for detecting Alizarin Yellow R itself in water samples. bohrium.com |
Green Chemistry Approaches in Synthesis and Environmental Applications
In line with global sustainability goals, future research on Alizarin Yellow R is increasingly focused on green chemistry principles, both in the synthesis of related materials and in its environmental applications. As an azo dye, Alizarin Yellow R is a recognized water pollutant, and significant effort is being directed toward its efficient and eco-friendly degradation.
A key trend is the use of biogenic methods to synthesize catalysts for environmental remediation. Researchers have reported the green synthesis of iron nanoparticles (FeNPs) using fruit extract from Actinidia chinensis and zinc oxide nanoparticles (ZnO NPs) using plant extract from Serratula coronata L. mdpi.comnih.gov These biosynthesized nanoparticles have proven to be effective photocatalysts, using sunlight to degrade Alizarin Yellow R in industrial wastewater with high efficiency. mdpi.comnih.gov Other research has focused on the photocatalytic removal of the dye using electrochemically synthesized Cu/CuO nanorods and modified zinc oxide, demonstrating that the degradation follows pseudo-first-order kinetics. asianpubs.orgresearchgate.net
Beyond photocatalysis, bioremediation offers another green approach. Studies on bacterial communities have shown that specific microorganisms, such as Bacillus cereus, are capable of decolorizing and biodegrading Alizarin Yellow R. mdpi.com This opens the door to developing biological wastewater treatment systems specifically for dye-contaminated effluent. The dye itself is frequently used as a model compound to test the efficacy of these emerging and environmentally friendly water treatment technologies. smolecule.com
| Green Chemistry Approach | Technology/Method | Application/Finding |
| Biosynthesis of Nanoparticles | Iron nanoparticles (FeNPs) synthesized using fruit extract. nih.gov | Effective photocatalytic degradation of Alizarin Yellow R under sunlight. nih.gov |
| Biosynthesis of Nanoparticles | Zinc oxide nanoparticles (ZnO NPs) synthesized using plant extract. mdpi.com | Used for both photocatalytic degradation and adsorption of the dye from aqueous solutions. mdpi.com |
| Photocatalysis | Modified Zinc Oxide (ZnO) and Cu/CuO nanorods. asianpubs.orgresearchgate.net | Achieved high degradation percentages (over 90%) of Alizarin Yellow R under light irradiation. asianpubs.orgresearchgate.net |
| Bioremediation | Bacterial Community Action | Identification of specific bacterial strains, like Bacillus cereus, that can decolorize and degrade the dye in sludge. mdpi.com |
Q & A
How can the pKa of Alizarin Yellow R be determined experimentally using its pH transition range?
Answer:
The pKa of Alizarin Yellow R can be derived from its pH-dependent color transition range (yellow at pH 10.0 to red at pH 12.0). The midpoint of this range corresponds to the pKa value:
However, reported experimental values vary slightly. For instance, one study calculated a Ka of (pKa ≈ 11.1) using spectrophotometric titration . To validate this, researchers should perform UV-Vis spectroscopy at varying pH levels and plot absorbance ratios (HX/X⁻) against pH to determine the inflection point .
What methodologies ensure accurate preparation and standardization of Alizarin Yellow R as a pH indicator?
Answer:
- Solution Preparation : Dissolve Alizarin Yellow R sodium salt in deionized water (typical concentration: 0.1% w/v). Filter to remove insoluble impurities .
- Standardization : Calibrate using buffer solutions (pH 9–13). Monitor color transitions spectrophotometrically at λmax ≈ 430 nm (yellow, HX) and 520 nm (red, X⁻). Validate with titrimetric methods against standard bases (e.g., NaOH) .
- Interference Mitigation : Avoid metal ions (e.g., Fe³⁺, Al³⁺) that may complex with the dye, altering transition ranges .
How can researchers optimize photocatalytic degradation parameters for Alizarin Yellow R in wastewater treatment?
Answer:
Key variables include:
- Catalyst Type : ZnO (calcined at 773 K) achieves 92.5% degradation under UV irradiation, while Fe(III)-EDTA/H₂O₂ systems reach 65% color removal .
- Operational Parameters :
- Statistical Optimization : Use Box-Behnken response surface methodology (RSM) to model interactions between variables (e.g., H₂O₂ concentration, dye loading) .
How can contradictions in reported optimal pH levels for catalytic degradation be resolved?
Answer:
Discrepancies arise from differing reaction mechanisms:
- Fe(III)-EDTA/H₂O₂ : Functions via Fenton-like reactions, requiring acidic pH (~6.0) to maintain Fe³⁺ solubility and •OH generation .
- ZnO Photocatalysis : Operates best near neutral pH, where ZnO surface charge favors dye adsorption and ROS (reactive oxygen species) production .
Resolution : Conduct controlled comparative studies under identical conditions, isolating pH effects. Use zeta potential analysis to assess catalyst-dye interactions across pH ranges .
What safety protocols are critical when handling Alizarin Yellow R sodium salt?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust .
- First Aid :
- Disposal : Follow EPA guidelines for azo dye waste; incinerate or treat via advanced oxidation before disposal .
How do the spectral properties of Alizarin Yellow R facilitate its use in quantitative analysis?
Answer:
- UV-Vis Peaks : λmax at 360 nm (aromatic rings) and 430–520 nm (azo group transitions) .
- Quantification : Use Beer-Lambert law with molar absorptivity () at λmax. For example, .
- Interference Correction : Employ derivative spectroscopy or HPLC-UV to separate overlapping peaks in complex matrices .
How does catalyst choice influence the degradation mechanism of Alizarin Yellow R?
Answer:
- Fe(III)-EDTA : Generates •OH radicals via H₂O₂ activation, cleaving the azo bond (-N=N-) into amines and phenolic intermediates .
- ZnO : Produces electron-hole pairs under UV light, oxidizing the dye via hydroxyl radicals (•OH) and superoxide (O₂•⁻) .
- Kinetic Differences : Fe(III)-EDTA systems follow pseudo-first-order kinetics (), while ZnO exhibits faster degradation () .
What statistical methods are effective for optimizing Alizarin Yellow R degradation processes?
Answer:
- Response Surface Methodology (RSM) : Box-Behnken or central composite designs model nonlinear interactions between variables (e.g., pH, catalyst dose) .
- ANOVA Analysis : Identifies significant factors (e.g., H₂O₂ concentration contributes 42% to degradation efficiency) .
- Error Minimization : Use Taguchi arrays to reduce experimental runs while maintaining robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
